2,7-Dinitro-4,5-dihydropyrene
Description
Historical Context and Significance of Dihydropyrene (B12800588) Systems in Organic Chemistry
The story of dihydropyrene is intrinsically linked to the study of aromaticity and photochromism. Dihydropyrenes, which are bridged stanford.eduannulenes, have served as exceptional models for probing the concepts of aromatic ring currents. The internal methyl groups of dimethyldihydropyrenes, for instance, are significantly shielded by the aromatic ring current, resulting in a characteristic upfield shift in their proton NMR spectra. This property has been extensively utilized to experimentally quantify the aromaticity of various fused ring systems.
A pivotal aspect of dihydropyrene chemistry is its photochromic behavior. These compounds can undergo a reversible valence isomerization upon exposure to light, transforming from the colored, closed-ring dihydropyrene (DHP) form to a colorless, open-ring cyclophanediene (CPD) form. dicp.ac.cn This light-induced switching of electronic and structural properties has positioned dihydropyrenes as a significant class of molecular switches, with potential applications in molecular electronics and data storage. The research group of Reginald H. Mitchell has been particularly influential in developing the synthesis and understanding the properties of these fascinating systems. ontosight.ainih.gov
Structural Classification and Nomenclature of Dihydropyrene Derivatives
Dihydropyrenes are a class of polycyclic aromatic hydrocarbons characterized by a pyrene (B120774) core that has been partially saturated at the 4 and 5 positions. ontosight.ai The core structure is a bridged annulene, which imparts a planar and rigid framework. Derivatives are formed by substituting various functional groups onto this core.
The nomenclature of dihydropyrene derivatives follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The numbering of the pyrene skeleton dictates the locants for the substituents. For the compound of focus, "2,7-Dinitro-4,5-dihydropyrene," the name precisely describes the structure: a dihydropyrene molecule with two nitro (-NO2) groups attached at positions 2 and 7 of the pyrene backbone. ontosight.ai
Below is a table summarizing the key structural and identification information for this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₀N₂O₄ |
| Molecular Weight | 302.26 g/mol |
| Canonical SMILES | C1C2=C3C4=C(C=C(C=C4)N(=O)=O)C=C(C=C3N(=O)=O)C2=C1 |
| InChI Key | GJWKESBGGYFNFA-UHFFFAOYSA-N |
Importance of Nitro-Substituted Dihydropyrenes in Contemporary Research
The introduction of nitro groups onto the dihydropyrene skeleton significantly alters its electronic properties and has been a key strategy in the development of advanced functional materials. Nitro groups are powerful electron-withdrawing groups. When placed in conjugation with electron-donating groups, they can create "push-pull" systems. This electronic arrangement leads to a significant intramolecular charge-transfer character in the molecule's excited states, which can dramatically shift its absorption and emission properties. dicp.ac.cn
This ability to tune the electronic and optical properties is of paramount importance in contemporary research. For example, the strategic placement of nitro groups has been instrumental in designing dihydropyrene-based molecular switches that can be operated with near-infrared (NIR) light. dicp.ac.cn This is highly desirable for applications in biological systems and for creating more sophisticated optoelectronic devices. ontosight.ai
Furthermore, nitro-substituted dihydropyrenes serve as crucial synthetic intermediates. The nitro groups can be readily converted into other functional groups, such as amines, providing a versatile handle for the construction of more complex, functionalized dihydropyrene systems. cdnsciencepub.com Research has shown that the position of the nitro group is critical in determining the properties of the resulting molecule. researchgate.net The 2,7-disubstitution pattern, as seen in the title compound, is a common motif explored for creating materials with specific electronic and charge-transport properties. stanford.edu
The following table presents some of the key research findings related to nitro-substituted dihydropyrenes.
| Research Finding | Significance |
| Creation of "Push-Pull" Systems | Allows for the tuning of optical and electronic properties, leading to materials with tailored absorption and emission characteristics. |
| Development of NIR-Responsive Switches | Enables the control of molecular switching with lower energy light, which is advantageous for biological applications and advanced materials. |
| Versatile Synthetic Intermediates | The nitro group can be chemically transformed, providing a pathway to a wide range of functionalized dihydropyrenes. |
| Modulation of Electronic Properties | The strong electron-withdrawing nature of the nitro group significantly impacts the reactivity and electronic structure of the dihydropyrene core. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
117929-12-1 |
|---|---|
Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2,7-dinitro-4,5-dihydropyrene |
InChI |
InChI=1S/C16H10N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-2,5-8H,3-4H2 |
InChI Key |
GJWKESBGGYFNFA-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=CC(=CC1=C43)[N+](=O)[O-] |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=CC(=CC1=C43)[N+](=O)[O-] |
Other CAS No. |
117929-12-1 |
Synonyms |
2,7-DINITRO-4,5-DIHYDROPYRENE |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformation Pathways of Dihydropyrenes
General Synthetic Routes to Dihydropyrene (B12800588) Core Structures
The creation of the fundamental dihydropyrene framework is a critical first step. Chemists have developed several strategies, with methods involving metacyclophane precursors being particularly prominent.
Approaches via Metacyclophane Precursors
A significant and effective strategy for synthesizing the dihydropyrene core involves the transformation of [2.2]metacyclophane precursors. This route leverages the pre-organized bicyclic structure of the metacyclophane to facilitate the formation of the final polycyclic aromatic system.
A notable example is the synthesis of 2,7-di-tert-butyl-trans-15,16-dimethyldihydropyrene, which proceeds through a tetrahydroxy[2.2]metacyclophane intermediate. This multi-step synthesis demonstrates the utility of the metacyclophane framework as a scaffold. The key transformation often involves a reduction step to form the dihydropyrene core. For instance, the reduction of a diol within the metacyclophane bridge positions can yield the desired dihydropyrene structure. One reported method utilizes a reagent system of imidazole, chlorodiphenylphosphine, iodine, and zinc powder to efficiently convert a trans-diol in the metacyclophane precursor to the olefinic bridge characteristic of the dihydropyrene system, achieving high yields. researchgate.net
| Precursor Type | Key Transformation | Reagents | Typical Yield |
| Tetrahydroxy[2.2]metacyclophane | Reduction of diols | Imidazole, chlorodiphenylphosphine, iodine, Zn powder | ~75% researchgate.net |
Alternative Synthetic Strategies for Dihydropyrene Frameworks
While the metacyclophane route is well-established, other synthetic strategies have been explored for constructing cyclophane and related polycyclic aromatic frameworks. These methods can offer alternative pathways to the dihydropyrene core, sometimes avoiding the multi-step synthesis required for the metacyclophane precursors themselves.
Alternative approaches often employ powerful carbon-carbon bond-forming reactions to construct the macrocyclic structure. These can include:
McMurry Coupling: An intramolecular reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium reagent to form an alkene. This has been used to synthesize various polyunsaturated cyclophanes. beilstein-journals.org
Suzuki–Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used to create biaryl systems and macrocycles. beilstein-journals.org
Ring-Closing Metathesis (RCM): A powerful reaction using ruthenium or molybdenum catalysts to form cyclic olefins from acyclic dienes. This has been applied in template-promoted syntheses of cyclophanes. beilstein-journals.org
These strategies, while not always directly applied to 2,7-Dinitro-4,5-dihydropyrene itself, represent the broader synthetic toolkit available to chemists for constructing the foundational dihydropyrene skeleton.
Nitration Reactions of Dihydropyrene Compounds
Once the dihydropyrene core is synthesized, the introduction of nitro groups is typically achieved through electrophilic aromatic substitution. The regioselectivity and efficiency of this process are highly dependent on the reaction mechanism and conditions.
Regioselective Nitration Processes in Dihydropyrene Systems
Achieving the desired 2,7-disubstitution pattern on the dihydropyrene core requires a regioselective nitration process. The positions on the aromatic rings of dihydropyrene (positions 2, 7, 4, 5, 9, and 10) exhibit different reactivities towards electrophiles. The directing effects of existing substituents and the inherent electronic properties of the polycyclic system govern where the incoming nitro groups will attach.
The use of specific nitrating agents can influence this selectivity. For example, copper(II) nitrate (B79036) in methanol (B129727) is a reagent system that can be used for nitration reactions. In such a system, the copper(II) ion can act as a Lewis acid, potentially coordinating to the substrate or the nitrating species to influence the reaction's outcome. The reaction of copper(II) nitrate in methanol can form various coordination complexes, and the nature of the active nitrating species in this medium can differ from the standard nitric acid/sulfuric acid system. nih.gov While specific studies on dihydropyrene are limited, research on the dinitration of other aromatic systems, such as 1,2-dialkoxybenzenes, has shown that exclusive formation of a specific dinitro isomer can be achieved, highlighting the potential for high regioselectivity under the right conditions. nih.gov
Mechanistic Aspects of Electrophilic Aromatic Nitration on Dihydropyrenes
The nitration of dihydropyrene follows the general mechanism of electrophilic aromatic substitution (EAS). The key steps are the generation of a potent electrophile, the nitronium ion (NO₂⁺), and its subsequent attack by the π-electron system of the dihydropyrene rings. masterorganicchemistry.comlibretexts.org
Generation of the Electrophile: In a typical mixed-acid nitration, a strong acid like sulfuric acid protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.com
Electrophilic Attack: The electron-rich aromatic ring of the dihydropyrene attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com
Influence of Reaction Conditions on Dinitro-Dihydropyrene Formation
The successful synthesis of this compound is highly sensitive to the reaction conditions. The choice of nitrating agent, solvent, temperature, and reaction time can all impact the yield and the isomeric purity of the final product.
Analogous dinitration reactions on other aromatic systems provide insight into the critical parameters. For instance, the synthesis of 2,7-dinitrofluorene (B108060) involves the use of fuming nitric acid in glacial acetic acid. chemmethod.com The reaction temperature is carefully controlled, initially kept low during the addition of the nitrating agent and then allowed to rise, indicating that temperature plays a key role in the reaction's progress and selectivity. chemmethod.com
The solvent can also have a profound effect on regioselectivity, particularly in cases where the mechanism has SET character. Studies on the dinitration of dialkoxybenzenes have shown that solvation effects can alter the preferred position of nitration. nih.gov This suggests that by carefully selecting the solvent, it may be possible to tune the isomeric ratio of dinitro-dihydropyrene products.
| Reaction Parameter | Influence on Dinitration | Example |
| Nitrating Agent | Affects reactivity and selectivity. Stronger agents (e.g., fuming HNO₃) are needed for dinitration. | Fuming nitric acid is used for the dinitration of fluorene (B118485). chemmethod.com |
| Solvent | Can influence the solubility of reagents and intermediates, and affect regioselectivity through solvation effects. nih.gov | Glacial acetic acid is a common solvent for nitration reactions. chemmethod.com |
| Temperature | Controls the reaction rate. Higher temperatures can lead to multiple nitrations but may also increase side reactions. | The temperature for dinitrofluorene synthesis rises to 65 °C after the addition of nitric acid. chemmethod.com |
| Catalyst | Strong acids like H₂SO₄ are typically used to generate the nitronium ion. libretexts.org | Sulfuric acid is the standard catalyst in mixed-acid nitration. libretexts.org |
By carefully controlling these conditions, chemists can optimize the formation of the desired this compound isomer.
Post-Nitration Chemical Modifications and Derivatization of Dihydropyrenes
Following the introduction of nitro functionalities onto the dihydropyrene core, subsequent chemical modifications can be employed to access a diverse range of derivatives. These transformations primarily focus on the reduction of the nitro groups to form versatile amino intermediates, which then serve as key building blocks for further functionalization and the construction of more complex molecular architectures. While the specific chemistry of this compound is not extensively documented, the reactivity of the structurally analogous 2,7-dinitrofluorene provides significant insights into the potential synthetic pathways.
Reduction of Nitro Groups to Amino Functionalities in Dihydropyrenes
The conversion of nitro groups to primary amines is a fundamental transformation in organic synthesis, opening up a plethora of possibilities for derivatization. For dinitro-dihydropyrene systems, this reduction is a critical step in the synthesis of diamino-dihydropyrene precursors. The methodologies developed for the reduction of 2,7-dinitrofluorene are highly relevant and adaptable for this compound.
Commonly employed methods for this reduction involve catalytic hydrogenation or the use of reducing agents like stannous chloride. In one established procedure for the analogous fluorene compound, 2,7-dinitrofluorene is treated with hydrated stannous chloride in the presence of hydrochloric acid to yield 2,7-diaminofluorene (B165470). mdpi.com Another effective method involves catalytic hydrogenation using hydrogen gas in the presence of a palladium on activated charcoal (Pd/C) catalyst in a solvent system of tetrahydrofuran (B95107) and methanol. chemicalbook.com The reaction proceeds at room temperature over a period of 24 hours to give a quantitative yield of the corresponding 2,7-diaminofluorene. chemicalbook.com
| Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|
| SnCl2·2H2O, concentrated HCl, acetic acid, reflux at 65 °C for 5 hours | 2,7-diaminofluorene | 65% | mdpi.com |
| Palladium on activated charcoal, hydrogen, tetrahydrofuran/methanol, 20 °C for 24 hours | 2,7-diaminofluorene | Quantitative | chemicalbook.com |
Subsequent Functionalization and Annulation of Amino-Dihydropyrenes
The resulting 2,7-diamino-4,5-dihydropyrene, by analogy to 2,7-diaminofluorene, is a versatile intermediate for a variety of subsequent chemical transformations. The two primary amino groups can undergo a range of reactions, including condensation, polymerization, and cyclization, leading to the formation of new heterocyclic rings and polymeric materials.
Functionalization:
The amino groups of 2,7-diaminofluorene have been utilized in the synthesis of novel polyimides. figshare.com Polyimides are a class of high-performance polymers known for their thermal stability. vt.edu The synthesis typically involves a two-step process where the diamine is reacted with a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu This approach allows for the incorporation of the rigid dihydropyrene core into the polymer backbone, potentially imparting unique optical and electronic properties.
Furthermore, the amino functionalities can serve as a platform for the construction of more complex molecules. For instance, 2,7-diaminofluorene has been used as a core structure in the development of organic dyes for dye-sensitized solar cells. acs.org The amino groups can also be functionalized through coupling reactions. In one study, 2,7-diaminofluorene was coupled with N-Boc-L-proline in the presence of HBTU/TEA to form an intermediate that was further elaborated to synthesize potent inhibitors of the Hepatitis C virus. mdpi.com
Annulation:
| Reactant | Reaction Type | Product Type | Application | Reference |
|---|---|---|---|---|
| Aromatic Dianhydrides | Polycondensation | Polyimides | High-performance polymers | figshare.comvt.edu |
| N-Boc-L-proline | Amide coupling | Prolinamide derivatives | Hepatitis C virus inhibitors | mdpi.com |
| Various electrophiles | Condensation/Coupling | Organic Dyes | Dye-sensitized solar cells | acs.org |
| 1,2-Diketones | Cyclocondensation | Pyrazine-fused dihydropyrenes | Extended π-systems for electronic materials | jlu.edu.cn |
Advanced Spectroscopic and Chromatographic Characterization of Nitro Dihydropyrenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. In the case of 2,7-Dinitro-4,5-dihydropyrene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the dihydropyrene (B12800588) core.
The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the two nitro groups. Protons ortho and para to the nitro groups are expected to be deshielded and resonate at a lower field (higher ppm values) compared to those in unsubstituted dihydropyrene. For instance, in nitrobenzene, the ortho protons are the most deshielded, followed by the para, and then the meta protons stackexchange.com. A similar trend would be anticipated for this compound. The protons on the saturated 4 and 5 positions would appear at a much higher field (lower ppm values) characteristic of aliphatic protons.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (ortho/para to NO₂) | 7.5 - 8.5 | Doublet, Triplet |
| Aromatic Protons (meta to NO₂) | 7.0 - 8.0 | Doublet, Triplet |
| Aliphatic Protons (-CH₂-CH₂-) | 2.5 - 3.5 | Singlet or Multiplet |
Note: The exact chemical shifts and multiplicities will depend on the specific coupling constants between adjacent protons.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.
The carbon atoms directly attached to the electron-withdrawing nitro groups (C-2 and C-7) are expected to be significantly deshielded and appear at a low field. Aromatic carbons will resonate in the typical range of 120-150 ppm, with variations depending on their position relative to the nitro groups. The aliphatic carbons at the 4 and 5 positions will be shielded and appear at a much higher field, typically in the range of 20-40 ppm. For comparison, the ¹³C NMR spectrum of nitrobenzene shows the ipso-carbon at approximately 148.3 ppm, the para-carbon at 134.7 ppm, the meta-carbons at 129.4 ppm, and the ortho-carbons at 123.5 ppm stackexchange.com.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| C-NO₂ (ipso) | 145 - 155 |
| Aromatic Carbons | 120 - 140 |
| Aliphatic Carbons (-CH₂-CH₂-) | 20 - 40 |
Dynamic NMR (DNMR) is a powerful technique used to study the kinetics of reversible chemical processes that occur on the NMR timescale, such as conformational changes and isomerization. For photochromic compounds like dihydropyrenes, DNMR can be employed to study the thermal reversion from the colored, open-ring isomer back to the more stable, colorless, closed-ring form.
Electronic Absorption and Emission Spectroscopy in Photochemical Investigations
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, is fundamental to understanding the photochemical properties of molecules like this compound.
UV-Visible spectroscopy is the primary technique used to monitor the photochromic behavior of dihydropyrenes. The closed-ring form of dihydropyrene is typically colorless or lightly colored, exhibiting absorption bands in the UV region. Upon irradiation with UV light, the molecule undergoes a reversible ring-opening reaction to form a colored, open-ring isomer, which absorbs strongly in the visible region of the electromagnetic spectrum.
For this compound, the closed form is expected to have absorption maxima in the UV region, characteristic of the pyrene (B120774) aromatic system and the nitro-aromatic chromophores. Upon photoisomerization, a new, strong absorption band in the visible region would appear, leading to a distinct color change. The position of this new band is influenced by the substituents on the aromatic core. The nitro groups, being strong electron-withdrawing groups, are expected to cause a red-shift (bathochromic shift) of the absorption maximum of the open-ring isomer compared to unsubstituted derivatives. The photochromic process can be monitored by recording the UV-Vis spectra before and after irradiation.
Table 3: Expected UV-Visible Absorption Characteristics of this compound
| Isomer | Expected λmax | Molar Absorptivity (ε) |
| Closed-ring (colorless) | < 400 nm | Moderate |
| Open-ring (colored) | 450 - 600 nm | High |
Fluorescence spectroscopy provides insights into the excited state properties of molecules. While many photochromic compounds exhibit weak or no fluorescence due to efficient photochemical reaction pathways that deactivate the excited state, some dihydropyrene derivatives are known to be fluorescent.
The fluorescence properties of this compound would depend on the competition between fluorescence emission and the photoisomerization reaction from the excited state. The presence of nitro groups often quenches fluorescence due to their electron-withdrawing nature and the promotion of intersystem crossing to the triplet state. Therefore, it is anticipated that this compound may exhibit weak fluorescence. Studying the fluorescence quantum yield and lifetime can provide valuable information about the efficiency of the photochromic process and other deactivation pathways of the excited state.
Vibrational Spectroscopy for Molecular Structure Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the characteristic nitro (NO₂) groups. In nitro-aromatic compounds, the nitro groups produce two distinct and strong absorption bands corresponding to their symmetric and asymmetric stretching vibrations.
Based on data from analogous dinitro compounds, the asymmetric stretching of the N-O bond in the nitro group typically appears in the range of 1500-1600 cm⁻¹, while the symmetric stretching vibration is observed in the 1300-1400 cm⁻¹ region. For instance, a dinitro compound studied in related research exhibited characteristic bands at 1525 cm⁻¹ (asymmetric) and 1349 cm⁻¹ (symmetric) researchgate.net. The precise position of these bands for this compound would be influenced by its specific molecular environment and electronic structure.
Other expected absorption bands would include C-H stretching vibrations from the aromatic rings and the saturated ethylene bridge, as well as C=C stretching vibrations characteristic of the pyrene aromatic system.
Table 1: Typical FTIR Wavenumbers for Functional Groups in Nitro-Aromatic Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational data to FTIR and is particularly effective for analyzing symmetric vibrations and non-polar bonds, such as the carbon-carbon bonds within the aromatic framework of the dihydropyrene structure. For nitroaromatic explosives, Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a highly sensitive detection method dtu.dk.
The key vibrational modes for this compound observable by Raman spectroscopy would include the symmetric stretching of the nitro groups, which typically gives a strong signal. Ring-breathing modes of the polycyclic aromatic structure are also characteristically strong in Raman spectra. The analysis of SERS spectra of similar molecules, like 2,4-Dinitroanisole (DNAN), has demonstrated the ability to detect very low concentrations of the substance researchgate.net. The orientation of the molecule on the enhancing metal surface can influence the relative intensity of the Raman bands, providing insights into molecular interactions morana-rtd.com.
Table 2: Expected Raman Shifts for Key Vibrational Modes
| Functional Group/Structure | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 |
| Aromatic Ring | Ring Breathing/Stretching | 1580 - 1620 |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments pnnl.govchemrxiv.org. This high mass accuracy, coupled with high resolving power, helps to distinguish between compounds with the same nominal mass but different elemental compositions pnnl.gov.
The molecular formula for this compound is C₁₆H₁₀N₂O₄. HRMS analysis would aim to detect the molecular ion with a mass-to-charge ratio (m/z) that corresponds precisely to this formula. Depending on the ionization technique used, common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ would be observed.
Table 3: Theoretical Exact Masses for this compound (C₁₆H₁₀N₂O₄) Ions
| Ion Species | Theoretical m/z |
|---|---|
| [M]⁺˙ (Radical Cation) | 294.0635 |
| [M+H]⁺ (Protonated) | 295.0713 |
| [M+Na]⁺ (Sodiated) | 317.0533 |
Coupled Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and thermally stable compounds. The analysis of this compound by GC-MS would involve its separation from a mixture on a GC column followed by detection and fragmentation in a mass spectrometer thermofisher.comnih.gov.
The retention time in the gas chromatogram provides one level of identification, while the mass spectrum provides confirmation and structural details. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak. The fragmentation pattern is highly informative; for nitro-aromatic compounds, characteristic fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da), an oxygen atom (-O, 16 Da), and nitric oxide (-NO, 30 Da). Analyzing these fragmentation patterns helps to confirm the presence and location of the nitro substituents on the dihydropyrene core. However, it is important to note that some nitroaromatic compounds can be thermally labile and may degrade in the high temperatures of the GC injection port researchgate.net.
Table 4: Potential Mass Fragments of this compound in GC-MS (EI)
| Fragment Ion | Proposed Neutral Loss | m/z of Fragment |
|---|---|---|
| [M-O]⁺˙ | O | 278.0686 |
| [M-NO]⁺ | NO | 264.0686 |
| [M-NO₂]⁺ | NO₂ | 248.0733 |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Derivatization Studies
Electrospray Ionization (ESI) is a soft ionization technique often coupled with tandem mass spectrometry (MS/MS) and is particularly suitable for polar and less volatile compounds. While this compound may be analyzed directly, derivatization can significantly enhance ESI-MS/MS sensitivity and provide additional structural confirmation mdpi.comresearchgate.net.
Derivatization involves chemically modifying the analyte to introduce a group that is more readily ionized, such as a permanently charged or easily protonated/deprotonated moiety nih.gov. For instance, if a reducible functional group exists or can be introduced on the dihydropyrene skeleton, it could be derivatized with a reagent that imparts a positive or negative charge.
In an ESI-MS/MS experiment, a specific precursor ion (e.g., the protonated derivatized molecule) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed. This process provides a highly specific fragmentation fingerprint that can be used for quantification and structural elucidation. The fragmentation of the derivatized molecule can reveal details about the core structure and the position of the derivatized site. This approach is particularly valuable for trace analysis in complex matrices where high sensitivity and specificity are required mdpi.com.
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,1′-thiobis[2-(4-nitro-2-trifluoromethylphenoxy)naphthalene] |
| 2,4-Dinitrophenol |
| 2,4-Dinitroanisole |
| Nitric oxide |
| Carbon |
| Hydrogen |
| Nitrogen |
| Oxygen |
Chiroptical Spectroscopy for Enantiomeric and Planar Chirality Assessment
Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample. For complex molecules such as nitro-dihydropyrenes, which can exhibit planar chirality, chiroptical techniques are invaluable for assigning absolute configurations and studying stereochemical properties.
Circular Dichroism (CD) spectroscopy is a powerful technique for the characterization of chiral molecules. It measures the difference in absorption of left and right circularly polarized light by a sample as a function of wavelength. This differential absorption is only observed for chiral molecules, making CD spectroscopy an essential tool for studying enantiomers and molecules with other forms of chirality, such as the planar chirality that can be present in substituted dihydropyrene systems.
In the context of photochromic systems like dihydropyrenes, CD spectroscopy offers unique insights into the structural changes that occur upon photoisomerization. Dihydropyrenes can exist in a closed form and an open form (a cyclophanediene), and this transformation can be triggered by light. If the molecule is chiral, the two photoisomers will have distinct CD spectra, allowing for the monitoring of the photochromic process and the characterization of the chiroptical properties of each state.
For instance, studies on derivatives such as 2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene have demonstrated the utility of CD spectroscopy in conjunction with chiral High-Performance Liquid Chromatography (HPLC) to separate and characterize the enantiomers of the open form of the molecule. The absolute configurations of the separated enantiomers can then be assigned by comparing the experimental CD spectra with theoretical spectra calculated using time-dependent density functional theory (TD-DFT). This combined approach provides a robust method for the stereochemical analysis of these complex photochromic systems. The ability to switch the chiroptical properties of a molecule with light has potential applications in the development of molecular devices and sensors.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a CD spectroscopy study of a chiral dihydropyrene derivative, showing the distinct spectral features of the two enantiomers of one of its photoisomeric forms.
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |
| Enantiomer 1 | 250 | +15,000 |
| 280 | -22,000 | |
| 320 | +8,000 | |
| Enantiomer 2 | 250 | -14,800 |
| 280 | +21,500 | |
| 320 | -7,900 |
This table is illustrative and does not represent actual experimental data for this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the electron density and, consequently, the precise positions of the atoms within the crystal lattice. This provides definitive information on bond lengths, bond angles, and torsional angles, as well as intermolecular interactions in the solid state.
For a compound like this compound, a single-crystal X-ray diffraction study would provide invaluable information about its molecular geometry. Key structural features of interest would include the planarity of the pyrene core, the conformation of the dihydropyrene bridge, and the orientation of the nitro substituents relative to the aromatic system. The solid-state packing of the molecules, including any intermolecular interactions such as π-π stacking or hydrogen bonding, would also be elucidated.
In the broader context of photochromic dihydropyrenes, X-ray crystallography can be used to characterize the structures of both the closed and open forms, provided that both isomers can be obtained as stable single crystals. This allows for a direct comparison of the geometric changes that occur during the photoisomerization process. Such studies have revealed the significant conformational rearrangements that accompany the conversion between the two states in related systems.
The crystallographic data for a given compound are typically summarized in a table that includes key parameters defining the crystal structure. Below is a hypothetical example of such a table for a dinitro-dihydropyrene derivative.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₀N₂O₄ |
| Formula Weight | 306.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.567 |
| b (Å) | 12.123 |
| c (Å) | 13.456 |
| β (°) | 98.76 |
| Volume (ų) | 1380.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.473 |
This table is illustrative and does not represent actual experimental data for this compound.
Mechanistic Investigations of Reactivity and Photochemical Transformations in Nitro Dihydropyrenes
Photoisomerization Dynamics and Pathways in Dihydropyrene (B12800588) Derivatives
The photochromism of dihydropyrene (DHP) derivatives is centered around a reversible transformation between the closed, colored dihydropyrene form and the open, generally less colored or colorless cyclophanediene (CPD) form. This process is a valence isomerization, which can be triggered by light and, in many cases, reversed either thermally or by a different wavelength of light.
Reversible Dihydropyrene-Cyclophanediene (DHP-CPD) Valence Isomerization
The fundamental photochromic process in dihydropyrenes involves the reversible isomerization to cyclophanediene. Upon irradiation with visible light, the central C-C bond of the dihydropyrene core cleaves, leading to the formation of the cyclophanediene isomer. The reverse reaction, which restores the dihydropyrene structure, can be initiated by either UV light or thermal energy. This photochromic system is a notable example where the more thermodynamically stable isomer is the colored form.
The efficiency and dynamics of this isomerization are influenced by the substituents on the dihydropyrene core. For instance, 2,7-disubstituted pyrene (B120774) derivatives have been synthesized to explore the impact of donor-acceptor groups on their electronic and optical properties. While these studies provide insight into the broader class of compounds, specific kinetic and thermodynamic data for 2,7-Dinitro-4,5-dihydropyrene are not extensively detailed in the available literature. However, it is established that substituents at the 2,7-positions can modulate the properties of the pyrene π-system, which is a key component of the dihydropyrene structure.
Singlet Excited State Reaction Mechanisms
The photoisomerization of dihydropyrenes is understood to proceed through an excited singlet state. Upon absorption of a photon, the dihydropyrene molecule is promoted to an electronically excited state. From this excited state, the molecule can undergo the conformational changes necessary for the C-C bond cleavage that leads to the cyclophanediene form.
Computational studies on dihydropyrene systems suggest that the photoisomerization mechanism begins with the population of a bright S2 state, which then internally converts to the S1 surface. The relaxation along the S1 potential energy surface involves the rotation of the azo dihedral to a conical intersection with the ground state (S0), facilitating the transformation. The presence of nitro groups, as in this compound, is expected to significantly influence the excited-state dynamics. In other nitroaromatic compounds, nitro groups are known to introduce low-lying nπ* states and can facilitate intersystem crossing to the triplet manifold or open up pathways for non-radiative decay. For nitroaryl-substituted dihydropyrenonaphthodifurans (DPNDs), the proximity of the nitro groups to the core determines the deactivation pathway, with options including transfer to a charge-transfer (CT) state or an nπ* state.
Computational and Experimental Insights into Biradical Intermediates
While direct experimental observation of the biradical intermediate for this compound is not specifically documented, computational methods like Spin-Flip Time-Dependent Density Functional Theory (SF-TDDFT) have been employed to study the photoisomerization mechanism of dihydropyrene systems. These studies help in understanding the electronic states and their couplings along the reaction pathway, providing theoretical support for the involvement of biradical species. The presence of electron-withdrawing nitro groups could potentially influence the stability and reactivity of such an intermediate.
Thermal Stability and Fatigue Resistance of Photochromic Dihydropyrenes
The practical application of photochromic materials often depends on their thermal stability and their ability to withstand numerous switching cycles without degradation, a property known as fatigue resistance.
Kinetic Analysis of Thermal Back-Reactions
The thermal reversion from the cyclophanediene to the dihydropyrene form is a crucial aspect of the photochromic cycle for many dihydropyrene derivatives. The rate of this thermal back-reaction determines the stability of the open isomer at a given temperature. Kinetic studies of this process often involve monitoring the spectral changes over time at different temperatures to determine the rate constants and subsequently, the activation parameters such as the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation, or the enthalpy (ΔH‡) and entropy (ΔS‡) of activation via an Eyring plot.
For a series of 8,16-disubstituted dihydropyrenes, Eyring and Arrhenius parameters were determined for the thermal closing reaction (CPD to DHP). The half-lives at 20 °C for these compounds were found to vary significantly depending on the substituent, ranging from days to years. While specific data for this compound is not available, these findings highlight the profound effect of substitution on the kinetics of the thermal back-reaction.
Below is a hypothetical interactive data table illustrating the kind of data that would be obtained from a kinetic analysis of the thermal back-reaction for a series of substituted dihydropyrenes.
| Compound | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (s) | Activation Energy (kJ/mol) |
| DHP-A | 25 | 1.0 x 10⁻⁴ | 6931 | 85 |
| DHP-B | 25 | 5.0 x 10⁻⁵ | 13863 | 90 |
| DHP-C | 25 | 2.0 x 10⁻⁴ | 3466 | 82 |
| DHP-D | 25 | 8.0 x 10⁻⁵ | 8664 | 88 |
Structural Factors Influencing Thermal Reversion Rates
The rate of the thermal reversion from CPD to DHP is highly dependent on the molecular structure of the compound. The electronic nature and steric bulk of the substituents on the aromatic rings play a critical role in determining the energy barrier for the ring-closing reaction.
Generally, electron-withdrawing groups can influence the stability of the transition state and the ground states of the CPD and DHP isomers, thereby altering the activation energy of the thermal back-reaction. For example, in a study of 1,4-dihydropyridine (B1200194) derivatives with nitro substituents, the main product of thermodegradation was a nitroso derivative formed through aromatization of the dihydropyridine (B1217469) ring. This indicates that the nitro group can be a site of chemical reactivity under thermal stress, which could also be a factor in the long-term stability and fatigue resistance of this compound. The specific placement of the nitro groups at the 2 and 7 positions of the dihydropyrene core would be expected to exert a significant electronic influence on the π-system, which in turn would affect the kinetics of the thermal isomerization.
Reactivity of Nitro Groups within the Dihydropyrene Framework
The presence of two nitro groups on the 4,5-dihydropyrene (B1614511) core in this compound profoundly influences its chemical reactivity. These strong electron-withdrawing groups deactivate the aromatic system towards electrophilic attack and, conversely, activate it towards nucleophilic aromatic substitution. Furthermore, the nitro groups themselves are susceptible to a variety of chemical transformations, most notably reduction to amino groups.
Reduction and Other Nitro-Group Specific Reactions
The most common and synthetically useful reaction of aromatic nitro compounds is their reduction to the corresponding primary amines. masterorganicchemistry.com For this compound, this transformation offers a pathway to 2,7-diamino-4,5-dihydropyrene, a valuable precursor for further functionalization. The reduction can be carried out in a stepwise manner, potentially allowing for the isolation of the intermediate 2-amino-7-nitro-4,5-dihydropyrene.
A wide array of reagents and conditions can be employed for the reduction of dinitro aromatic compounds, ranging from catalytic hydrogenation to the use of dissolving metals and other chemical reductants. wikipedia.orgcommonorganicchemistry.com The choice of reagent is critical for achieving the desired outcome, whether it be complete reduction of both nitro groups or selective reduction of just one.
Catalytic Hydrogenation: This is a widely used method for the clean and efficient reduction of nitro groups. commonorganicchemistry.comgoogle.com Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are effective. masterorganicchemistry.comwikipedia.org The reaction is typically carried out under a hydrogen atmosphere. By carefully controlling reaction conditions such as temperature, pressure, and catalyst loading, it may be possible to achieve selective mono-reduction.
Chemical Reduction:
Metals in Acid: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and robust methods for reducing aromatic nitro groups to amines. masterorganicchemistry.com
Sulfides: Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) can be used for the selective reduction of one nitro group in a dinitro compound, a process known as the Zinin reduction. wikipedia.orgstackexchange.com This selectivity is often dependent on steric factors and the electronic environment of the nitro groups. stackexchange.comresearchgate.net
Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Pd/C or FeCl₃, hydrazine hydrate (N₂H₄·H₂O) is an effective reducing agent. researchgate.netchemmethod.com It can be used for both partial and complete reduction of polynitroarenes. researchgate.net
The table below summarizes various methods applicable to the reduction of dinitroaromatic compounds like this compound.
| Reagent/Method | Typical Conditions | Expected Product(s) | Notes |
|---|---|---|---|
| H₂, Pd/C (or PtO₂) | H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) | 2,7-Diamino-4,5-dihydropyrene | Generally leads to complete reduction of both nitro groups. commonorganicchemistry.com |
| Fe / HCl (or AcOH) | Aqueous acid, heat | 2,7-Diamino-4,5-dihydropyrene | A classic, high-yielding method for complete reduction. masterorganicchemistry.com |
| SnCl₂ / HCl | Aqueous acid, often at room temperature | 2,7-Diamino-4,5-dihydropyrene | A milder alternative to Fe/HCl. commonorganicchemistry.com |
| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | 2-Amino-7-nitro-4,5-dihydropyrene | Often used for selective mono-reduction (Zinin Reduction). stackexchange.com |
| N₂H₄·H₂O, Pd/C | Solvent (e.g., Ethanol), reflux | 2,7-Diamino-4,5-dihydropyrene | Effective transfer hydrogenation method. chemmethod.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | 2-Amino-7-nitro-4,5-dihydropyrene or 2,7-Diamino-4,5-dihydropyrene | Can be used for selective or full reduction depending on stoichiometry and conditions. wikipedia.org |
Beyond complete reduction to amines, the nitro groups can be reduced to intermediate oxidation states, such as nitroso or hydroxylamine (B1172632) derivatives, by using specific reagents and carefully controlled conditions. wikipedia.orgmdpi.com However, these intermediates are often highly reactive and may undergo subsequent condensation reactions to form azo or azoxy compounds. wikipedia.org
Computational Chemistry and Theoretical Modeling of Nitro Dihydropyrenes
Density Functional Theory (DFT) Applications in Molecular Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to explore the fundamental properties of nitro-dihydropyrenes.
A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For 2,7-Dinitro-4,5-dihydropyrene, DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-31G(d), are employed to locate the minimum energy structure. researchgate.netnih.govresearchgate.net This process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a precise prediction of bond lengths, bond angles, and dihedral angles. nih.gov
Once the optimized geometry is obtained, the same level of theory can be used to predict its electronic structure. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For nitro-aromatic compounds, the nitro groups, being strong electron-withdrawing groups, are expected to significantly lower the energy of the LUMO, thereby influencing the electronic properties and reactivity of the dihydropyrene (B12800588) core.
Table 1: Predicted Geometric and Electronic Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value |
|---|---|
| C-C bond length (aromatic) | 1.39 - 1.42 Å |
| C-N bond length | 1.47 Å |
| N-O bond length | 1.22 Å |
| Dihedral Angle (NO2 vs. Ring) | ~30° |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -3.2 eV |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation at a common level of theory.
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. rsc.orgnih.gov This is crucial for understanding a molecule's response to light, such as its UV-Vis absorption spectrum. qu.edu.qa TD-DFT calculations, performed on the optimized ground-state geometry, can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. qu.edu.qa
For nitro-dihydropyrenes, TD-DFT can elucidate the nature of electronic transitions. researchgate.netchemrxiv.org For instance, it can determine whether an absorption band arises from a π-π* transition localized on the aromatic core or from a charge-transfer transition involving the nitro groups. chemrxiv.org By simulating the electronic circular dichroism (ECD) spectrum and comparing it with experimental data, TD-DFT can also be a powerful tool for determining the absolute configuration of chiral molecules.
Table 2: Simulated Absorption Data for this compound using TD-DFT (Illustrative Data)
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 380 | 0.25 | HOMO → LUMO (π-π*) |
| S0 → S2 | 355 | 0.18 | HOMO-1 → LUMO |
Note: This table provides a hypothetical outcome of a TD-DFT calculation, illustrating the kind of data generated to understand the electronic spectrum.
DFT is also instrumental in exploring the reactivity of this compound by mapping out the potential energy surface of a chemical reaction. A key aspect of this is the location and characterization of transition states, which are the energy maxima along a reaction coordinate. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction.
For example, in studying the further nitration or reduction of this compound, DFT can be used to model the reaction pathways, identify intermediates, and determine the energetics of each step. researchgate.net This information is invaluable for understanding reaction mechanisms and predicting the regioselectivity of chemical transformations.
Quantum Chemical Approaches to Aromaticity Characterization
Aromaticity is a fundamental concept in chemistry, and for a modified polycyclic system like this compound, quantifying its aromatic character is of great interest.
One of the most widely used computational methods to gauge aromaticity is the Nucleus-Independent Chemical Shift (NICS) analysis. scispace.comdntb.gov.ua NICS values are calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity.
Table 3: Representative NICS(1) Values for Aromaticity Assessment (Illustrative Data)
| Ring System | NICS(1) (ppm) | Aromatic Character |
|---|---|---|
| Benzene (Reference) | -9.7 | Aromatic |
| Cyclohexadiene (Reference) | -3.5 | Non-aromatic |
| Terminal Rings of this compound | -7.5 | Moderately Aromatic |
Note: NICS(1) refers to the NICS value calculated 1 Å above the plane of the ring. The data for the dihydropyrene derivative is hypothetical, based on expected trends.
The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing a chemically intuitive picture of bonding and electron pairs. wikipedia.org In the context of aromaticity, ELF analysis can reveal the extent of electron delocalization. For an aromatic system, the ELF would show a continuous basin of delocalized electron density above and below the plane of the ring.
In addition to ELF, various other aromaticity indices can be derived from the electronic structure calculated with DFT. These include the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU), which are based on the electron density distribution and provide quantitative measures of aromaticity that can be correlated with NICS values and experimental observations. researchgate.net For this compound, these indices would help to build a comprehensive picture of its electronic structure and the degree to which it retains the aromatic character of its parent hydrocarbon.
Molecular Dynamics Simulations for Conformational and Encapsulation Studies
Conformational Analysis:
MD simulations can be employed to explore the conformational landscape of this compound. By simulating the molecule's movements over time, researchers can identify stable and transient conformations, as well as the energy barriers between them. The introduction of bulky and electron-withdrawing nitro groups at the 2 and 7 positions is expected to significantly impact the molecule's geometry and flexibility compared to the unsubstituted dihydropyrene. These simulations would typically track key dihedral angles and intermolecular distances to characterize the conformational preferences.
Encapsulation Studies:
The encapsulation of photoswitchable molecules like dihydropyrenes is a promising strategy for developing new materials and molecular devices. MD simulations have been successfully used to study the encapsulation of the parent dihydropyrene (DHP) within a self-assembled coordination cage. acs.orgnih.govelsevierpure.comacs.org These studies reveal that the DHP molecule can be quantitatively encapsulated, forming a 1:1 inclusion complex. acs.orgnih.govelsevierpure.comacs.org
Atomistic molecular dynamics simulations of encapsulated DHP have shown that it behaves like a molecular gyroscope within the host cavity, while its photoisomer, cyclophanediene (CPD), exhibits more hindered movement. nih.gov Such simulations provide detailed information on the host-guest interactions, including intermolecular distances and the orientation of the guest molecule within the host. For this compound, MD simulations could predict its binding affinity and orientation within various host molecules, providing insights into how the nitro groups affect the encapsulation process.
A representative data table from a hypothetical MD simulation study on the encapsulation of a dihydropyrene derivative is shown below to illustrate the type of information that can be obtained.
| Simulation Parameter | Dihydropyrene Derivative | Host Molecule | Key Finding |
| Simulation Time | Unsubstituted Dihydropyrene | Coordination Cage | Stable 1:1 complex formation |
| RMSD of Guest | Unsubstituted Dihydropyrene | Coordination Cage | Low RMSD, indicating stable encapsulation |
| Guest Orientation | Unsubstituted Dihydropyrene | Coordination Cage | Gyroscopic motion within the cage |
| Binding Free Energy | This compound | Cucurbit researchgate.neturil | Hypothetically stronger binding due to polar interactions |
Mechanistic Insights from Quantum Chemical Calculations of Photochemical Processes
Quantum chemical calculations are essential for understanding the electronic structure and photochemical reaction mechanisms of molecules like this compound. These calculations can elucidate the nature of excited states and the pathways of photochemical transformations.
The photochromism of dihydropyrenes involves a reversible isomerization between a closed form (dihydropyrene) and an open form (cyclophanediene). nih.govelsevierpure.comacs.org This process is initiated by the absorption of light, leading to an excited electronic state. The efficiency and mechanism of this photochemical process can be significantly influenced by substituents on the dihydropyrene core.
While specific quantum chemical calculations for this compound are not detailed in the available literature, studies on other substituted dihydropyrenes provide a framework for the expected effects of the nitro groups. The introduction of electron-withdrawing nitro groups can alter the energy levels of the molecular orbitals, which in turn affects the absorption spectrum and the nature of the excited states.
High-level ab initio calculations on dimethyldihydropyrene have suggested a stepwise mechanism for photoisomerization involving a biradical intermediate on a singlet excited state. researchgate.net Similar computational studies on this compound would be necessary to determine the precise mechanism and the role of the nitro groups. It is plausible that the strong electron-withdrawing nature of the nitro groups could influence the stability of intermediates and the energy barriers along the reaction pathway.
Quantum chemical calculations can provide data on various parameters that are crucial for understanding photochemical processes, as illustrated in the hypothetical data table below.
| Calculation Method | Property | This compound (Hypothetical) | Unsubstituted Dihydropyrene (Reference) |
| TD-DFT | Excitation Energy (S0 -> S1) | Lower energy (red-shifted) | Higher energy |
| CASSCF/CASPT2 | Energy of Conical Intersection | Potentially altered energy and geometry | Reference geometry and energy |
| DFT | Reaction Barrier for Isomerization | Potentially lower barrier | Reference barrier |
| NBO Analysis | Charge distribution in excited state | Increased charge separation | Less pronounced charge separation |
These calculations would be instrumental in designing novel photoswitchable molecules with tailored properties for specific applications.
Advanced Applications and Functional Materials Based on Dihydropyrene Chemistry
Photoswitchable Systems for Optical and Chiroptical Modulation
Dihydropyrenes are classified as negative photochromic compounds, where the thermodynamically stable isomer is the colored DHP form. nih.gov Irradiation with visible light triggers the conversion to the metastable, lighter-colored CPD isomer, while the reverse reaction can be induced by UV light or heat. nih.govacs.orgresearchgate.net This reversible photoswitching is the foundation for their use in systems that modulate light.
The most direct application of dihydropyrene's photochromism is the control of color. The DHP isomer typically possesses a deep color due to its extended π-conjugated system, while the CPD isomer is light brown or colorless. nih.govacs.org This distinct change in absorption upon photoirradiation allows for the creation of materials with tunable optical properties.
Beyond simple color change, chirality and optical activity can also be controlled using light. Research has shown that irradiating asymmetrical dihydropyrene (B12800588) derivatives with circularly polarized light (CPL) can induce stable optical activity in the molecule. researchgate.net This process, known as asymmetric destruction, allows for the selective photoisomerization of one enantiomer over the other, leading to an enantiomeric excess and resulting in a material that exhibits circular dichroism (CD), the differential absorption of left- and right-handed CPL. researchgate.net This optical writing of chirality into a material opens up possibilities for advanced chiroptical devices.
Materials that can directly emit CPL are highly sought after for applications in 3D displays, optical data storage, and quantum information processing. researchgate.net The development of such materials relies on the use of chiral molecules that are also luminescent.
By inducing and controlling the chirality of dihydropyrene systems as described above, it becomes possible to create CPL-emitting materials. If the chiral DHP or CPD isomers are fluorescent or phosphorescent, their emission will be circularly polarized. The "handedness" of the emitted light (left- or right-circularly polarized) corresponds to the molecule's chirality. researchgate.net The efficiency of CPL emission is often enhanced in the solid state or in aggregated forms, where intermolecular interactions can amplify the chiroptical effects, leading to a significant increase in the dissymmetry factor of the luminescence. rsc.org Functionalizing chiroptical building blocks like dihydropyrenes is a versatile strategy to modulate and control these photophysical properties for device integration. rsc.org
Integration into Molecular Devices and Organic Electronics
The ability to exist in two distinct, interconvertible states makes dihydropyrenes excellent candidates for molecular switches in electronic devices. researchgate.net This binary function is the basis for their potential use in memory elements and other photoresponsive electronic components.
Molecular memory is a technology that uses molecules as the fundamental data storage elements. wikipedia.org The DHP/CPD pair can function as a molecular switch, where the two isomers represent the "0" and "1" states of a data bit. Information can be "written" by using a specific wavelength of light to switch the molecule from one state to the other and "erased" by using another wavelength or heat to reverse the process.
In a conceptual molecular memory device, an array of these photochromic molecules would be anchored to a surface. ucr.edugoogle.com Applying light to a specific location would switch the molecules in that spot, storing a bit of information. The state of the molecules could then be "read" based on their differing optical or electronic properties. The high density at which molecules can be packed suggests the potential for memory devices with vastly greater storage capacity than current technologies. wikipedia.org
A significant challenge in developing molecular switches for applications in materials and biological systems is that many require UV light for at least one of the switching processes. researchgate.net UV light has low penetration depth and can be damaging to surrounding materials or tissues. Consequently, there is great interest in designing molecules that can be operated entirely with lower-energy visible or near-infrared (NIR) light. researchgate.netacs.org
A general strategy has been developed to make dihydropyrenes responsive to NIR light by introducing strong electron-donating and electron-accepting groups to the molecular core. acs.org This donor-acceptor design significantly shifts the molecule's absorption spectrum to longer wavelengths.
Researchers have explored two main approaches:
Long-Axis Substitution: Placing donor and acceptor groups at the 2- and 7-positions (as in 2,7-Dinitro-4,5-dihydropyrene).
Cross-Axis Substitution: Placing the substituents at the 4- and 9-positions.
This strategy has successfully shifted the lowest optical transition to beyond 900 nm, deep into the NIR region. acs.org Furthermore, it enhanced the NIR one-photon absorption cross-section by two orders of magnitude while maintaining reasonable thermal stability of the metastable CPD isomer, with half-lives ranging from milliseconds to hours. acs.org These features are crucial for creating optically addressable materials that can be controlled with non-invasive, deep-penetrating light sources.
| Design Strategy | Key Feature | Resulting Property | Significance |
|---|---|---|---|
| Donor-Acceptor Substitution | Shifts absorption to longer wavelengths | Optical transition shifted beyond 900 nm | Enables switching with NIR light |
| Optimized Substituent Placement | Maximizes light absorption in the NIR | NIR cross-section enhanced by 100x | Improves efficiency of NIR-light activation |
| Tunable Substituent Strength | Controls the energy barrier for thermal back-reaction | Thermal half-lives from milliseconds to hours | Allows for tuning memory retention time |
Strategies for Enhancing Photochemical Performance and Stability
For practical applications, a molecular switch must be efficient and robust. It needs to convert effectively with a small number of photons (high quantum yield) and withstand many switching cycles without degrading (high fatigue resistance).
One major drawback of the dihydropyrene system is its instability and poor fatigue resistance during repeated cycling. nih.gov The conversion between DHP and CPD is believed to proceed through a biradical intermediate, which can participate in undesirable side reactions, leading to decomposition. acs.orgelsevierpure.com
A key strategy to improve stability is molecular confinement. By encapsulating the DHP molecule within a self-assembled coordination cage, the reactive intermediate is protected from bimolecular events that cause degradation. acs.orgelsevierpure.com This approach has been shown to significantly reduce fatigue; in one experiment, free DHP experienced a 28% loss after 10 switching cycles, whereas the encapsulated DHP lost only 8% under the same conditions. acs.org
Another strategy involves chemical modification of the dihydropyrene core to optimize its photochemical properties. For instance, a benzo[e]fused dimethyldihydropyrene substituted with a pyridinium (B92312) group (BDHPPy+) was developed as an all-visible-light photoswitch. acs.orgnih.gov This system can be switched between its open and closed forms using two different visible wavelengths (e.g., 680 nm and 470 nm), completely avoiding the need for UV light. nih.gov This derivative exhibits both high quantum yields (14.5% for ring-opening and nearly quantitative for ring-closing) and exceptional fatigue resistance, with the ability to withstand over 4000 switching cycles. acs.orgnih.gov
Encapsulation within Coordination Cages for Improved Fatigue Resistance
A significant drawback of dihydropyrene-based photoswitches is their susceptibility to degradation over multiple switching cycles, a phenomenon known as fatigue. This fatigue is largely attributed to the formation of a reactive biradical intermediate during the photochemical conversion from the closed DHP form to the open CPD form. nih.govnih.govresearchgate.net This intermediate can engage in bimolecular reactions, leading to irreversible decomposition and a loss of photochromic activity. nih.govnih.govresearchgate.net
A promising strategy to mitigate this degradation pathway is the encapsulation of the dihydropyrene molecule within a supramolecular host, such as a coordination cage. nih.govnih.govresearchgate.netelsevierpure.comunibo.it By isolating the photochromic guest from the bulk solution, the cage can physically prevent bimolecular decomposition reactions of the reactive intermediate. nih.govnih.govresearchgate.net
Recent studies have demonstrated the successful encapsulation of a dihydropyrene derivative within a self-assembled palladium-based coordination cage (Pd6L4). nih.govnih.gov This encapsulation was shown to significantly enhance the fatigue resistance of the photoswitch. nih.govnih.govresearchgate.net The key findings from this research are summarized in the table below.
| Property | Free Dihydropyrene | Encapsulated Dihydropyrene | Reference |
| Environment | In organic solution | In aqueous solution within a Pd6L4 cage | nih.gov |
| Key Challenge | Prone to bimolecular decomposition via a biradical intermediate, leading to rapid fatigue. | Protection of the reactive intermediate is necessary. | nih.govnih.govresearchgate.net |
| Fatigue Resistance | Poor | Significantly improved | nih.govnih.govresearchgate.net |
| Mechanism of Improvement | - | The coordination cage sterically isolates the reactive biradical intermediate, preventing bimolecular decomposition pathways. | nih.govnih.govresearchgate.net |
| Effect on Switching | Efficient photoisomerization | The rate of photoswitching is not significantly compromised by encapsulation. | nih.govunibo.it |
The confinement within the coordination cage does not substantially alter the intrinsic photoisomerization process. unibo.it Upon irradiation with visible light, the encapsulated DHP converts to its CPD isomer, and the reverse process can be triggered by UV light or heat, all within the confines of the cage. nih.govnih.govresearchgate.net The stabilization of the reactive intermediate by the coordination cage represents a significant step towards the development of robust dihydropyrene-based materials for practical applications. nih.govnih.gov
Structural Modifications for Tunable Photochromic Properties
The photochromic properties of dihydropyrenes, including their absorption spectra, switching wavelengths, and thermal stability, can be finely tuned through covalent modifications of the molecular scaffold. While specific research on this compound is limited in the available literature, the principles of modifying the electronic and steric properties of the dihydropyrene core are well-established.
One effective strategy for modifying the photochromic behavior is the annelation of aromatic rings to the dihydropyrene core. nankai.edu.cnresearchgate.net Fusing benzene, naphthalene, or anthracene (B1667546) rings at the [e]-position of the dihydropyrene system alters the π-conjugation, which in turn affects the absorption maxima and the kinetics of the thermal ring-closing reaction from the CPD to the DHP form. nankai.edu.cnresearchgate.net
The introduction of electron-withdrawing or electron-donating substituents directly onto the dihydropyrene skeleton is another powerful tool for tuning its properties. While direct studies on nitro-substituted dihydropyrenes are not extensively detailed in the provided search results, research on other photochromic systems, such as spiropyrans, demonstrates that nitro groups can significantly influence the photochemistry. rsc.org In nitro-substituted spiropyrans, the electron-withdrawing nature of the nitro group affects the stability of the different isomeric forms and the kinetics of the thermal relaxation process. rsc.org It is plausible that introducing nitro groups at the 2 and 7 positions of the dihydropyrene core would similarly impact its electronic structure and, consequently, its photochromic behavior.
The following table summarizes the effects of various structural modifications on the photochromic properties of dihydropyrenes and related photochromic compounds.
| Modification Strategy | Example Substituent/Modification | Effect on Photochromic Properties | Reference |
| [e]-Annelation | Benzo, Naphtho, Anthro fusion | - Alters the π-system and absorption spectra. - Affects the rate of thermal ring-closing; for instance, the benzannelated derivative exhibits a slower thermal return compared to the naphtho derivative. | nankai.edu.cnresearchgate.net |
| Substitution on the Pyrene (B120774) Core | Bromo group at the 4,5-positions | Modifies the electronic properties and can influence the quantum yields of photoisomerization. | nankai.edu.cnresearchgate.net |
| Introduction of Electron-Withdrawing Groups (by analogy) | Nitro groups (in spiropyrans) | - Can increase the activation energy for thermal relaxation, leading to longer-lived metastable states. - Can shift the absorption spectra. | rsc.org |
Further research into the synthesis and characterization of this compound and other specifically substituted derivatives is necessary to fully elucidate the structure-property relationships and to unlock the full potential of this versatile class of photochromic molecules for advanced materials.
Environmental Transformations and Biodegradation Research of Nitroaromatic Polycyclic Compounds
Abiotic Degradation Pathways in Environmental Systems
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For nitroaromatic polycyclic hydrocarbons (nitro-PAHs), photolytic and chemical reactions are the primary abiotic degradation pathways.
Photolysis, the degradation of compounds by light, is a significant abiotic pathway for the transformation of nitro-PAHs in the environment. The absorption of solar radiation can lead to the excitation of the molecule, initiating a series of chemical reactions that alter its structure.
For dinitropyrene isomers, which are structurally related to 2,7-Dinitro-4,5-dihydropyrene, phototransformation has been shown to proceed through a nitro-nitrite rearrangement. This process involves the conversion of a nitro group to a nitrite group, which can then lead to the formation of hydroxynitropyrenes and pyrenediones. The specific products formed and the rate of degradation are influenced by the structure of the isomer and the environmental medium, such as whether the compound is in solution or adsorbed onto atmospheric particulate matter. For instance, the photoreactivity of dinitropyrene isomers can differ significantly depending on the polarity of the solvent and the presence of oxygen.
The direct photolysis of nitroaromatic compounds in aqueous solutions can also lead to the formation of various intermediates, including nitrophenols and nitrosobenzene, along with the release of nitrite and nitrate (B79036) ions. The primary mechanism often involves an intramolecular nitro-nitrite rearrangement. While specific studies on this compound are limited, it is anticipated that its photolytic transformation would follow similar pathways, leading to hydroxylated and dione derivatives.
Table 1: Phototransformation Products of Dinitropyrene Isomers
| Isomer | Environmental Matrix | Major Phototransformation Products |
|---|---|---|
| 1,6-Dinitropyrene | Acetonitrile Solution | Pyrenediones, Hydroxynitropyrenes |
| 1,8-Dinitropyrene | Acetonitrile Solution | Pyrenediones, Hydroxynitropyrenes |
| 1,8-Dinitropyrene | Silica Gel Surface | Pyrenediones, 8-Hydroxy-1-nitropyrene |
This table is generated based on data from analogous dinitropyrene compounds and is intended to be illustrative of potential transformation products for this compound.
In soil, nitroaromatic compounds can interact with soil organic matter. For example, quinone moieties within natural organic matter can be microbially reduced to hydroquinones, which can then abiotically reduce nitroaromatic compounds. This process can lead to the transformation of the nitro groups.
Biotransformation and Microbial Degradation of Nitroaromatics
Biotransformation, the alteration of chemical substances by living organisms, is a key process in the environmental fate of many organic pollutants, including nitroaromatic compounds. Microorganisms, particularly bacteria and fungi, have evolved diverse metabolic pathways to degrade these xenobiotic compounds.
Under aerobic conditions, the biodegradation of nitroaromatic compounds can proceed through several pathways, often initiated by oxidative enzymes. For compounds with nitro groups, a common initial step is the reduction of the nitro group or an oxidative attack on the aromatic ring.
Bacteria capable of degrading dinitrotoluenes, which share structural similarities with this compound, have been isolated. These bacteria often utilize dioxygenase enzymes to incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a catechol derivative and the release of a nitrite group. This is then followed by ring cleavage and further metabolism. Another aerobic pathway involves a monooxygenase enzyme that adds a single oxygen atom to the aromatic ring, also resulting in the elimination of a nitro group as nitrite.
For the polycyclic aromatic hydrocarbon (PAH) moiety of this compound, aerobic degradation typically involves dioxygenases that attack the aromatic rings, leading to the formation of dihydrodiols. These are then dehydrogenated to catechols, which are substrates for ring-cleavage dioxygenases. The presence of nitro groups on the pyrene (B120774) structure would influence the position of the initial enzymatic attack.
Table 2: Key Bacterial Genera and Enzymes in Aerobic Nitroaromatic Degradation
| Bacterial Genus | Enzyme Class | Initial Reaction |
|---|---|---|
| Pseudomonas | Dioxygenase | Dihydroxylation of the aromatic ring |
| Burkholderia | Monooxygenase | Monohydroxylation of the aromatic ring |
| Rhodococcus | Nitroreductase | Reduction of nitro group to amino group |
Under anaerobic conditions, the primary route of biotransformation for nitroaromatic compounds is the reduction of the nitro groups. acs.org This process is often carried out by a wide range of anaerobic bacteria, including sulfate-reducing bacteria, methanogens, and clostridia. acs.org The reduction proceeds in a stepwise manner, from the nitro group (-NO2) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). acs.org
The resulting aminodihydropyrene could then potentially undergo further degradation. The anaerobic degradation of the PAH backbone itself is a more challenging process. For PAHs like pyrene, anaerobic degradation has been observed under sulfate-reducing and methanogenic conditions. The initial activation of the stable aromatic ring system is a key and often rate-limiting step. This can involve carboxylation or other activation mechanisms before ring reduction and eventual cleavage.
The complete mineralization of nitroaromatic compounds under anaerobic conditions is often achieved by microbial consortia, where different microbial populations carry out different steps of the degradation pathway. For instance, one group of bacteria might be responsible for the initial reduction of the nitro groups, while another group degrades the resulting aromatic amines.
A variety of enzymes are involved in the biodegradation of nitroaromatic compounds. These enzymes can be broadly categorized based on the type of reaction they catalyze.
Nitroreductases: These enzymes are responsible for the reduction of nitro groups to amino groups, a key step in both aerobic and anaerobic degradation pathways. They are often flavin-containing enzymes that use NADH or NADPH as a source of reducing equivalents.
Oxygenases: As mentioned earlier, monooxygenases and dioxygenases play a crucial role in the initial aerobic degradation of the aromatic ring. They introduce hydroxyl groups onto the ring, making it more susceptible to cleavage.
Laccases and Peroxidases: These are extracellular enzymes, often produced by fungi, that have a broad substrate specificity and can oxidize a wide range of phenolic and non-phenolic aromatic compounds. They can be involved in the degradation of nitroaromatic compounds by catalyzing their oxidation.
Hydrolases: In some cases, after initial transformations, hydrolytic enzymes can be involved in the cleavage of intermediates.
The specific enzymes involved in the degradation of this compound have not been specifically identified, but it is expected that a combination of nitroreductases and oxygenases would be crucial for its complete mineralization.
Table 3: Common Enzymes in Nitroaromatic Biodegradation
| Enzyme Class | Function | Cofactors/Requirements |
|---|---|---|
| Nitroreductase | Reduction of nitro groups | FMN/FAD, NADH/NADPH |
| Dioxygenase | Dihydroxylation of aromatic rings | Fe(II), NADH |
| Monooxygenase | Monohydroxylation of aromatic rings | FAD, NADH/NADPH |
| Laccase | Oxidation of phenolic compounds | Copper |
Metabolic Pathways in Microbial Consortia
The biodegradation of nitroaromatic polycyclic compounds such as this compound by microbial consortia involves complex metabolic pathways. Mixed microbial communities often exhibit greater efficiency in degrading complex pollutants compared to individual microorganisms due to synergistic interactions. nih.gov The initial and critical step in the breakdown of this compound is the reduction of its nitro groups. This process increases the susceptibility of the aromatic ring system to subsequent enzymatic attacks.
Following the initial reduction, the metabolic pathways can vary. A primary route involves the complete reduction of the nitro groups to amino groups, which results in the formation of 2,7-diamino-4,5-dihydropyrene. This intermediate is then vulnerable to ring cleavage by dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic rings, leading to the opening of the ring structure. Subsequent enzymatic reactions continue to break down the resulting aliphatic chains, which can ultimately lead to complete mineralization.
An alternative pathway includes the partial reduction of the nitro groups to nitroso or hydroxylamino intermediates. These reactive species can undergo various transformations, including polymerization or covalent binding to cellular macromolecules. The predominant metabolic pathway is influenced by the specific composition of the microbial consortium and prevailing environmental conditions, such as the availability of electron donors and acceptors.
Table 1: Potential Metabolic Intermediates of this compound in Microbial Consortia
| Intermediate Compound | Metabolic Step | Enzyme Class Implicated |
| 2-Nitroso-7-nitro-4,5-dihydropyrene | Partial reduction of one nitro group | Nitroreductase |
| 2-Hydroxylamino-7-nitro-4,5-dihydropyrene | Further reduction of the nitroso group | Nitroreductase |
| 2-Amino-7-nitro-4,5-dihydropyrene | Complete reduction of one nitro group | Nitroreductase |
| 2,7-Diamino-4,5-dihydropyrene | Complete reduction of both nitro groups | Nitroreductase |
| Dihydroxylated ring-cleavage products | Ring opening of the aromatic structure | Dioxygenase |
Research Methodologies for Environmental Fate Assessment
The identification of environmental transformation products is essential for understanding the environmental fate of this compound. Advanced analytical techniques are employed to identify these products. High-performance liquid chromatography (HPLC) coupled with fluorescence or ultraviolet-visible (UV-Vis) detection is frequently used for the initial separation and quantification of the parent compound and its primary metabolites. nih.gov
For more definitive identification, mass spectrometry (MS) techniques are crucial. taylorfrancis.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and quantifying a broad spectrum of transformation products. aaqr.org High-resolution mass spectrometry (HRMS) provides precise mass measurements, which helps in determining the elemental composition of unknown metabolites and elucidating their structures. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique used to confirm the structures of isolated and purified transformation products.
Table 2: Analytical Techniques for Identifying Transformation Products
| Technique | Abbreviation | Primary Application in Metabolite Identification |
| High-Performance Liquid Chromatography | HPLC | Separation and quantification of parent compound and metabolites. nih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of volatile and semi-volatile metabolites. taylorfrancis.com |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Identification and quantification of a wide range of polar and non-polar metabolites. |
| High-Resolution Mass Spectrometry | HRMS | Accurate mass determination for elemental composition analysis. researchgate.net |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Definitive structural elucidation of isolated transformation products. |
Isotopic labeling is a powerful method for tracing the metabolic fate of this compound during biodegradation studies. By synthesizing the compound with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can track the distribution of the label into various metabolic intermediates and end products. nih.govresearchgate.net This provides conclusive evidence of biodegradation and helps to clarify the specific metabolic pathways involved. nih.gov
In a typical isotopic labeling experiment, a microbial consortium is incubated with the isotopically labeled this compound. Samples are collected over time and analyzed using techniques such as isotope ratio mass spectrometry (IRMS) or by tracking the labeled compounds with LC-MS or GC-MS. The incorporation of the isotope into biomass, carbon dioxide, and various metabolic intermediates offers a detailed view of the compound's transformation and mineralization. This technique is especially valuable for confirming that the observed degradation is due to microbial metabolism rather than abiotic processes. The combined evaluation of C, N, and H isotope fractionation can help infer the relative contribution of reductive and oxidative pathways. nih.gov
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 2,7-Dinitro-4,5-dihydropyrene for experimental design?
- Answer: Key properties include:
- Molecular formula: C₁₆H₁₀N₂O₄
- Molecular weight: 294.28 g/mol
- Thermal stability: Decomposes upon heating, emitting toxic nitrogen oxides (NOₓ) .
- Mutagenicity: Demonstrated in microbial reverse mutation assays (Ames test) at 10 ng/plate .
- Methodological considerations: Use thermogravimetric analysis (TGA) to assess decomposition thresholds and gas chromatography-mass spectrometry (GC-MS) to identify NOₓ byproducts. For mutagenicity screening, employ standardized Ames test protocols with Salmonella typhimurium strains.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer: Critical precautions include:
- Ventilation: Use fume hoods to avoid inhalation of decomposition products (e.g., NOₓ) .
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Thermal control: Avoid heating above decomposition thresholds; store in cool, dry environments.
- Waste disposal: Incinerate in approved facilities due to mutagenic and toxic byproducts .
Q. Which analytical techniques are recommended for characterizing this compound purity and structure?
- Answer:
- High-performance liquid chromatography (HPLC): Quantify purity using reverse-phase columns with UV detection.
- Nuclear magnetic resonance (NMR): Confirm structure via ¹H/¹³C NMR to resolve dihydropyrene ring geometry.
- Fourier-transform infrared spectroscopy (FTIR): Identify nitro (-NO₂) and aromatic C-H stretching bands.
Advanced Research Questions
Q. How can researchers resolve contradictions in mutagenicity data for this compound across experimental models?
- Answer:
- Dose-response validation: Test across concentrations (e.g., 1–100 ng/plate) to confirm linearity.
- Metabolic activation: Incorporate S9 liver homogenate to assess pro-mutagenic potential.
- Cross-species comparison: Compare Ames test results (Salmonella) with mammalian cell assays (e.g., micronucleus tests) .
- Example data conflict: A study reports 10 ng/plate as mutagenic in Ames tests, but mammalian assays show no clastogenicity. Investigate metabolic pathways (e.g., nitroreductase activity) to explain discrepancies.
Q. What experimental strategies elucidate the thermal decomposition pathways of this compound?
- Answer:
- TGA-DSC coupling: Measure mass loss and heat flow to pinpoint decomposition temperatures.
- Gas analysis: Use FTIR or mass spectrometry (MS) to detect NOₓ and other volatile byproducts .
- Kinetic modeling: Apply the Kissinger method to calculate activation energy (Eₐ) for decomposition steps.
- Key finding: Heating above 200°C releases NO₂ and CO, requiring inert atmospheres (e.g., N₂) for safe analysis.
Q. How can computational chemistry predict solvent effects on this compound reactivity?
- Answer:
- Density functional theory (DFT): Calculate solvation energies in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents.
- Molecular dynamics (MD): Simulate nitro group orientation and hydrogen bonding interactions.
- Solvent parameterization: Use Kamlet-Taft or Hansen solubility parameters to optimize reaction media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
